5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
BenchChem offers high-quality 5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-(3-methylbutylsulfanyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-13(2)10-11-32-24-26-22-21(23(29)27-24)19(20-15(25-22)6-5-7-16(20)28)14-8-9-17(30-3)18(12-14)31-4/h8-9,12-13,19H,5-7,10-11H2,1-4H3,(H2,25,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJOHMJAKGJJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)OC)OC)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C21H24N4O2S
- Molecular Weight : 396.51 g/mol
- CAS Number : 631853-31-1
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the pyrimido[4,5-b]quinoline family have shown promising activities against various pathogens and diseases. This section summarizes findings on similar compounds and their implications for understanding the biological activity of the target compound.
Antifungal Activity
Research indicates that derivatives of pyrimido[4,5-b]quinoline exhibit antifungal properties. For instance, a study demonstrated that certain derivatives showed significant antifungal activity against Candida species with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 μg/mL . This suggests that the target compound may possess similar antifungal properties.
Antimalarial Activity
Quinoline derivatives have been evaluated for their antimalarial activities against Plasmodium falciparum. Compounds within this class displayed moderate to high antimalarial activities with IC50 values ranging from 0.014 to 5.87 μg/mL . Given the structural similarities, it is plausible that the compound may also exhibit antimalarial effects.
The mechanisms by which quinoline derivatives exert their biological effects often involve:
- Inhibition of DNA Synthesis : Many quinoline compounds interfere with DNA replication processes in pathogens.
- Cytokine Modulation : These compounds can modulate immune responses by influencing cytokine production.
- Free Radical Scavenging : Some derivatives exhibit antioxidant properties that can protect cells from oxidative damage.
Case Study 1: Antifungal Efficacy
In a comparative study of pyrimidoquinoline derivatives, one compound demonstrated a strong binding affinity to the CYP51 enzyme in Candida albicans, leading to effective inhibition of fungal growth. The study utilized molecular docking techniques to predict binding modes and affinities .
Case Study 2: Antimalarial Activity Assessment
A series of synthesized quinoline derivatives were tested for their antimalarial activity. Compounds with specific functional groups showed enhanced potency compared to standard treatments like chloroquine. The structure-activity relationship indicated that modifications at specific positions significantly influenced efficacy .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to the pyrimido[4,5-b]quinoline structure. For instance, derivatives of this compound have shown promising results against various fungal pathogens such as Candida dubliniensis, Candida albicans, and Candida tropicalis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4-8 μg/mL, indicating strong antifungal activity. Molecular docking studies have suggested that these compounds interact effectively with the CYP51 enzyme's active site, which is crucial for fungal sterol biosynthesis .
Neuroprotective Applications
There is emerging evidence suggesting that pyrimidine derivatives possess neuroprotective properties. A patent discusses a class of compounds similar to 5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione that are being investigated for their potential in treating neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .
Synthesis and Structural Variability
The synthesis of this compound involves various methodologies that enhance its yield and purity. Techniques such as one-pot three-component reactions have been employed to synthesize pyrimido derivatives efficiently. These methods utilize eco-friendly catalysts and ultrasound irradiation to facilitate reactions without extensive purification steps .
Pharmacological Insights
The pharmacological profile of 5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione includes potential applications as an anti-inflammatory agent. Its structural analogs have been studied for their ability to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory pathways. This suggests a broader therapeutic application beyond antifungal activity .
Data Table: Summary of Biological Activities
| Activity | Target Organism/Pathway | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antifungal | Candida dubliniensis | 4-8 | |
| Neuroprotective | Neuronal cells | N/A | |
| Anti-inflammatory | Cytokine inhibition | N/A |
Case Studies
- Antifungal Efficacy : A study conducted on a series of pyrimidine derivatives demonstrated that specific modifications to the parent compound significantly enhanced antifungal activity against resistant strains of Candida. The study utilized both in vitro assays and molecular docking simulations to establish a correlation between structure and activity.
- Neuroprotective Effects : In vitro studies on neuronal cell lines treated with neuroprotective derivatives showed reduced markers of oxidative stress compared to untreated controls. This suggests potential for developing therapeutic agents aimed at neurodegenerative diseases.
Q & A
Basic: What synthetic strategies are employed to synthesize pyrimido[4,5-b]quinoline-dione derivatives like this compound?
Answer:
The core scaffold is typically synthesized via cyclocondensation of low-molecular-weight precursors (e.g., aldehydes, amines, and cyclic ketones) under acid or base catalysis. For example, ultrasound-assisted methods using Fe(DS)₃ as a Lewis acid-surfactant catalyst enhance reaction efficiency by promoting cavitation, reducing reaction time, and improving yields . Key steps include:
- Precursor selection : Aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde) and cyclic amines (e.g., tetrahydroquinoline derivatives).
- Cyclization : Performed in polar aprotic solvents (DMF, acetonitrile) under reflux.
- Thiolation : Introducing the isopentylthio group via nucleophilic substitution with isopentyl mercaptan in the presence of a base (e.g., K₂CO₃) .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., δ 3.69 ppm for OCH₃ groups, δ 2.39–2.50 ppm for CH₂ in the tetrahydropyrimidine ring) .
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for dione groups) and C–S bonds (~680 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Elemental Analysis : Cross-checks purity (e.g., discrepancies in carbon content may indicate incomplete purification) .
Advanced: How can ultrasound-assisted synthesis parameters be optimized for this compound?
Answer:
- Frequency : 20–40 kHz for efficient cavitation .
- Catalyst : Fe(DS)₃ at 5–10 mol% to stabilize intermediates and reduce side reactions .
- Solvent : Ethanol/water mixtures improve solubility and energy transfer .
- Temperature : 50–70°C balances reaction rate and thermal decomposition risks .
Validation : Monitor reaction progress via TLC and adjust sonication time (typically 2–4 hours) to maximize yield .
Advanced: How should researchers address discrepancies in elemental analysis data (e.g., C% mismatch)?
Answer:
- Purification : Re-crystallize from ethanol/dichloromethane to remove unreacted precursors .
- Analytical Validation : Repeat combustion analysis and cross-validate with X-ray crystallography or HRMS.
- Hypothesis Testing : If C% is consistently low, assess for hygroscopicity or solvent retention in the crystal lattice .
Advanced: What strategies are effective for modifying the core structure to study structure-activity relationships (SAR)?
Answer:
- Substituent Variation : Introduce electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups at the 3,4-dimethoxyphenyl ring to modulate electronic effects .
- Side Chain Optimization : Replace isopentylthio with alkyl/arylthio groups to assess steric and hydrophobic contributions .
- Coupling Reactions : Use Suzuki-Miyaura cross-coupling to attach heteroaromatic moieties (e.g., triazoles) .
Advanced: How can unexpected byproducts (e.g., Dimroth rearrangement products) be minimized during synthesis?
Answer:
- Reaction Monitoring : Use in-situ FTIR to detect intermediates prone to rearrangement (e.g., thioureido derivatives) .
- Condition Tuning : Lower reaction temperature (≤60°C) and avoid prolonged heating in polar solvents (DMF, DMSO) .
- Catalyst Screening : Additives like triethylamine (TEA) can suppress side reactions by neutralizing acidic byproducts .
Basic: What key structural features are confirmed by NMR analysis?
Answer:
- Tetrahydropyrimidine Ring : Multiplet signals at δ 1.95–2.12 ppm (CH₂) and δ 3.27 ppm (N–CH₃) .
- Aromatic Protons : Doublets at δ 6.70–6.94 ppm (3,4-dimethoxyphenyl group) .
- Thioether Linkage : δ 2.40–2.49 ppm (SCH₂ from isopentylthio) .
Advanced: What is the role of Fe(DS)₃ in the synthesis of this compound?
Answer:
Fe(DS)₃ acts as a Lewis acid-surfactant combined catalyst:
- Lewis Acid : Activates carbonyl groups for nucleophilic attack.
- Surfactant : Stabilizes emulsions in solvent mixtures, enhancing reagent interaction .
- Reusability : Can be recovered via centrifugation and reused for 3–4 cycles without significant activity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
